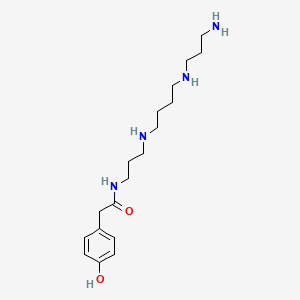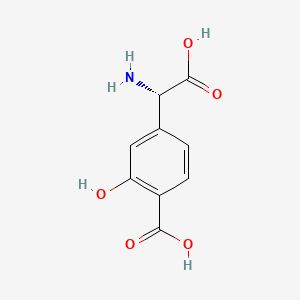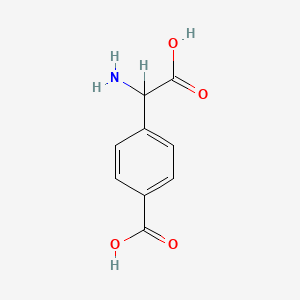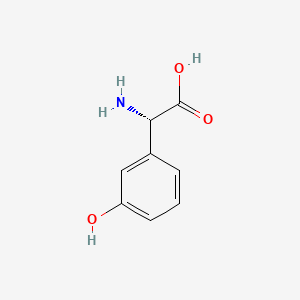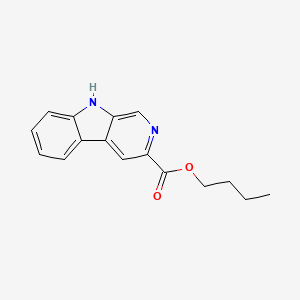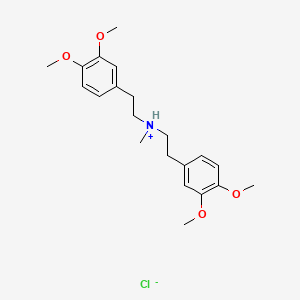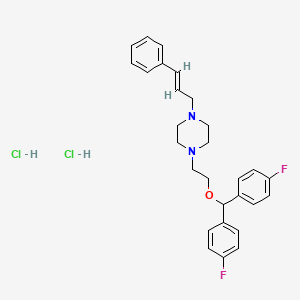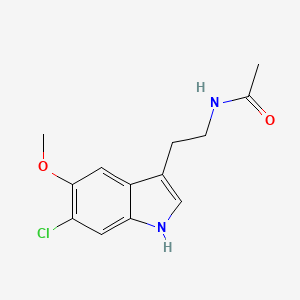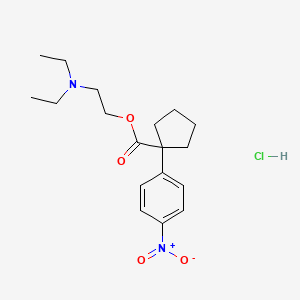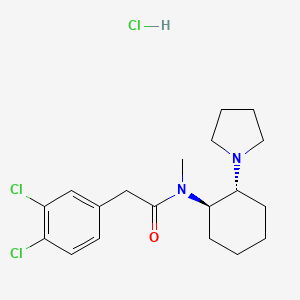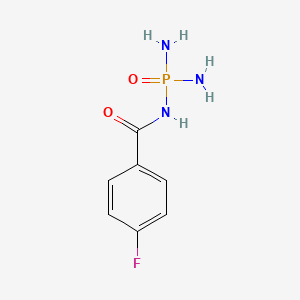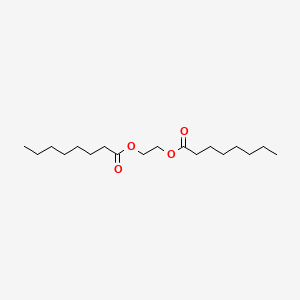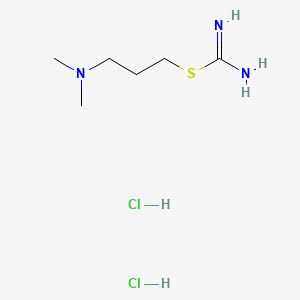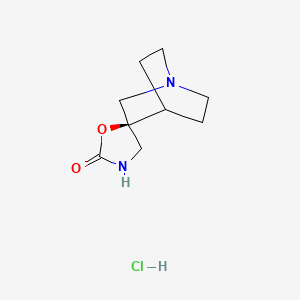
Ar-r 17779 Hydrochlorid
Übersicht
Beschreibung
AR-R 17779 hydrochloride is a potent and selective full agonist of the alpha7 subtype of neural nicotinic acetylcholine receptors. It is known for its ability to enhance cognitive functions, such as learning and memory, in animal studies. The compound has also shown potential therapeutic applications in treating conditions like arthritis and anxiety .
Wissenschaftliche Forschungsanwendungen
AR-R 17779 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von nikotinischen Acetylcholinrezeptoren zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf kognitive Funktionen und Gedächtnisverbesserung in Tiermodellen.
Medizin: Als potenzieller Therapeutik für Erkrankungen wie Arthritis, Angstzustände und kognitive Störungen erforscht.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf nikotinische Acetylcholinrezeptoren abzielen .
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an den Alpha7-Subtyp der nikotinischen Acetylcholinrezeptoren bindet. Diese Bindung aktiviert die Rezeptoren, was zur Modulation der Neurotransmitterfreisetzung und zur Verbesserung der synaptischen Plastizität führt. Die Auswirkungen der Verbindung auf kognitive Funktionen werden auf ihre Fähigkeit zurückgeführt, die cholinerge Signalübertragung im Gehirn zu verbessern .
Ähnliche Verbindungen:
GTS-21 Dihydrochlorid: Ein weiterer Alpha7-nikotinischer Acetylcholinrezeptoragonist mit ähnlichen kognitionsverstärkenden Eigenschaften.
PNU-282987 Hydrat: Ein selektiver Agonist für Alpha7-nikotinische Acetylcholinrezeptoren, der in der Forschung wegen seiner neuroprotektiven Wirkungen eingesetzt wird.
AZD6765 Dihydrochlorid: Bekannt für seine schnellen antidepressiven Wirkungen durch Modulation der nikotinischen Acetylcholinrezeptoren .
Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Alpha7-Subtyp der nikotinischen Acetylcholinrezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .
Wirkmechanismus
Target of Action
AR-R 17779 hydrochloride is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR) with Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . The α7 nAChR is a type of nicotinic acetylcholine receptor, implicated in long-term memory and sensory gating .
Mode of Action
AR-R 17779 hydrochloride interacts with its targets, the α7 nAChRs, by binding to them with high affinity . This binding action triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow then leads to the generation of an electrical signal that can be propagated along nerve cells .
Biochemical Pathways
The activation of α7 nAChRs by AR-R 17779 hydrochloride affects several biochemical pathways. One of the key pathways influenced is the cholinergic pathway, which plays a crucial role in memory and learning . Additionally, this compound can mitigate inflammation by activating anti-inflammatory cholinergic (vagal) pathways .
Pharmacokinetics
, suggesting that it may be well-absorbed in the body. It is also known to be blood-brain barrier permeable , indicating that it can reach its target receptors in the brain.
Result of Action
AR-R 17779 hydrochloride has been noted for its ability to enhance learning and memory in rats . This suggests that it could have potential therapeutic applications in conditions associated with cognitive impairment. Additionally, this compound exhibits anxiolytic properties and can reduce inflammation .
Biochemische Analyse
Biochemical Properties
Ar-r 17779 hydrochloride is a selective full agonist of the nicotinic acetylcholine receptor (nAChR), demonstrating Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . It shows excitatory central effects in vivo .
Cellular Effects
Ar-r 17779 hydrochloride can improve learning and memory in rats . It also has anxiolytic activity and can reduce inflammation by activating anti-inflammatory cholinergic (vagal) pathways .
Molecular Mechanism
Ar-r 17779 hydrochloride acts as a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is potent and shows excitatory central effects in vivo .
Dosage Effects in Animal Models
Ar-r 17779 hydrochloride exhibits cognition-improving efficacy in rats (1-20 mg/kg s.c) and mice (1-20 mg/kg i.p.) in vivo .
Transport and Distribution
It is known that the compound is blood-brain barrier permeable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AR-R 17779 hydrochloride involves the formation of a spirocyclic structure. The key steps include the cyclization of a bicyclic amine with an oxazolidinone derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of AR-R 17779 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AR-R 17779 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: In der Regel mit Nukleophilen wie Halogeniden oder Aminen.
Oxidationsreaktionen: Oft mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsreaktionen: Häufig mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate von this compound ergeben .
Vergleich Mit ähnlichen Verbindungen
GTS-21 Dihydrochloride: Another alpha7 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing properties.
PNU-282987 Hydrate: A selective agonist for alpha7 nicotinic acetylcholine receptors, used in research for its neuroprotective effects.
AZD6765 Dihydrochloride: Known for its rapid antidepressant effects through modulation of nicotinic acetylcholine receptors .
Uniqueness: AR-R 17779 hydrochloride is unique due to its high selectivity and potency for the alpha7 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBLUBBDSJBIU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178419-42-6 | |
| Record name | 178419-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


